molecular formula C12H17ClN2O2 B1523451 3-Amino-1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one hydrochloride CAS No. 1311315-92-0

3-Amino-1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one hydrochloride

货号: B1523451
CAS 编号: 1311315-92-0
分子量: 256.73 g/mol
InChI 键: GWZLKMNBCZHTDB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Amino-1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one hydrochloride is a benzoxazepine derivative characterized by a seven-membered oxazepine ring fused to a benzene moiety. The compound features a propan-1-one group at the 1-position of the benzoxazepine ring and a primary amine substituent at the 3-position of the propane chain, with a hydrochloride counterion enhancing solubility . Benzoxazepines are pharmacologically significant due to their structural flexibility, enabling interactions with biological targets such as enzymes and receptors.

属性

IUPAC Name

3-amino-1-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c13-6-5-12(15)14-7-8-16-11-4-2-1-3-10(11)9-14;/h1-4H,5-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZLKMNBCZHTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CN1C(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用机制

Target of Action

The primary targets of 3-Amino-1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one hydrochloride are currently unknown. The compound is a relatively new chemical entity and research into its specific targets is ongoing.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with its targets. .

生物活性

3-Amino-1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one hydrochloride (CAS No. 1251281-31-8) is a compound of interest due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₂H₁₆N₂O₂Cl
Molecular Weight256.73 g/mol
AppearancePowder
Purity≥95%
Storage Temperature4°C

Research indicates that compounds similar to 3-amino-1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one exhibit activity on the central nervous system (CNS). For instance, studies have shown that related benzoxazepin derivatives can modulate neurotransmitter systems, potentially influencing mood and anxiety disorders .

Central Nervous System Activity

Pharmacological investigations have demonstrated that derivatives of benzoxazepine compounds possess CNS activity. A study published in the Journal of the Chemical Society highlighted that certain derivatives exhibit significant effects on animal models for anxiety and depression . The specific activity of this compound remains under exploration; however, its structural similarities suggest potential for similar effects.

Inhibition Studies

In vitro studies have indicated that related compounds may act as inhibitors for various enzymes involved in metabolic pathways. For example, benzoxazepine derivatives have been studied for their inhibitory effects on thymidylate synthase (TS), an enzyme crucial for DNA synthesis . This inhibition could lead to therapeutic applications in cancer treatment by disrupting the proliferation of rapidly dividing cells.

Case Studies and Research Findings

Case Study 1: CNS Activity in Mice
A pharmacological study assessed the effects of a related compound on mice subjected to stress tests. The results indicated a marked reduction in anxiety-like behaviors compared to control groups. This suggests that modifications to the benzoxazepine structure can enhance therapeutic efficacy against anxiety disorders .

Case Study 2: Antitumor Activity
In a separate investigation focusing on TS inhibition, a series of benzoxazepine derivatives were tested for their cytotoxic effects on cancer cell lines. Results showed significant cell death in treated groups versus untreated controls, indicating potential antitumor properties .

科学研究应用

Drug Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to be utilized in the development of complex molecules that have therapeutic potential.

Anticancer Activity

Research indicates that the benzoxazepine moiety present in this compound may exhibit anticancer properties. The pharmacophore derived from benzoxazepine structures has been linked to various mechanisms of action against cancer cells, making this compound a candidate for further investigation in oncology.

Treatment for Diabetes

The compound is also being explored for its potential application in diabetes treatment. The benzoxazepine derivatives have shown promise in modulating metabolic pathways associated with glucose regulation.

Anticonvulsant Properties

There is emerging evidence suggesting that this compound may have anticonvulsant effects. The structural features of benzoxazepines are often associated with neurological activity, which warrants further exploration in seizure management.

Development of Antihypertensive Drugs

The compound's potential role in the synthesis of new antihypertensive agents is under investigation. Its ability to interact with biological targets related to blood pressure regulation may lead to novel therapeutic options for hypertension.

Case Study 1: Synthesis of Aspidospermidine Alkaloids

A study demonstrated the utility of 3-Amino-1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one hydrochloride in synthesizing aspidospermidine alkaloids. This highlights its importance as a building block in complex natural product synthesis .

Case Study 2: Evaluation of Anticancer Activity

In vitro studies have shown that derivatives containing the benzoxazepine structure exhibit cytotoxic effects on various cancer cell lines. These findings suggest that further development could lead to effective anticancer therapies .

Comparative Analysis of Applications

Application AreaDescriptionCurrent Research Status
Drug IntermediatesUsed in synthesizing pharmaceutical compoundsOngoing synthesis studies
Anticancer ActivityPotential anticancer propertiesActive investigations
Diabetes TreatmentModulation of glucose metabolismPreliminary studies
Anticonvulsant EffectsPossible effects on seizure managementEarly-stage research
Antihypertensive DrugsDevelopment of new blood pressure medicationsResearch in progress

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s key structural differentiators include:

  • Benzoxazepine core : Provides conformational flexibility for target binding.
  • Hydrochloride salt : Improves aqueous solubility compared to freebase analogs.

Comparisons with similar compounds are summarized below:

Compound Name Molecular Weight Key Functional Groups Biological Activity (Inferred) Synthesis Method
Target Compound Not Available Benzoxazepine, 3-amino-propan-1-one, HCl salt Potential CBP inhibitor Likely Pd-catalyzed coupling*
1-(Tetrahydro-[1,1′-biphenyl]-4-yl)ethan-1-one ~216 Biphenyl, ethanone Unspecified (structural analog) Pd(OAc)₂/TBAF-mediated coupling
SML1134 (CBP Inhibitor) 468.59 Benzoxazepine, dimethoxyphenyl, methylpiperidinyl CBP inhibition Not disclosed

*Inferred from methods used for analogous compounds .

Pharmacological and Physicochemical Properties

  • Benzoxazepine vs. Biphenyl Core : The benzoxazepine ring in the target compound may offer superior binding to planar protein domains (e.g., CBP’s KIX domain) compared to the rigid biphenyl system in compound 13 .
  • Hydrochloride Salt : Likely enhances bioavailability relative to neutral analogs, as seen in other amine-containing pharmaceuticals.

准备方法

Synthesis of the 2,3,4,5-Tetrahydro-1,4-Benzoxazepine Scaffold

The tetrahydro-1,4-benzoxazepine core is a critical structural element and can be synthesized via classical and novel approaches:

  • Classical Approach via Anthranilic Acid Derivatives
    Activation of anthranilic acid derivatives, such as 2-amino-5-bromo-3-methoxybenzoic acid, with triphosgene forms isatoic anhydride intermediates. These intermediates react with glycine to yield dilactams, which upon reduction with strong hydride donors like lithium aluminum hydride (LiAlH4) or borane (BH3) produce the tetrahydro-1,4-benzodiazepine scaffold. However, this reduction step requires harsh conditions (refluxing with LiAlH4 in THF) and may lead to side reactions such as debromination at C-7. This method is effective but limited by functional group tolerance and reaction harshness.

  • Alternative Mild Routes
    To circumvent the harsh conditions, two innovative mild synthetic routes have been proposed:

    • SN2 Reaction Route
      This involves nucleophilic substitution reactions using N-tosylates under Mitsunobu conditions to form the benzoxazepine ring. Though effective, this method is lengthy and leads to di-tosyl-protected intermediates requiring further deprotection steps.

    • Fukuyama Amine Synthesis-Based Route
      This strategy uses N-(2,2-dimethoxyethyl)-2-nitrobenzenesulfonamide reacting with N-Boc-protected 2-aminobenzyl alcohol under Mitsunobu conditions. Subsequent acidic treatment facilitates Boc deprotection, intramolecular imine formation, and reduction in a one-pot reaction. Final cleavage of the nosyl protecting group yields the benzoxazepine intermediate. This route offers mild conditions and selective protection strategies, allowing further functionalization at different nitrogen atoms.

Functionalization to 3-Amino-1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one

Once the benzoxazepine scaffold is established, the next step involves introducing the amino-propanone side chain:

  • Preparation of Ethyl-4-methyl-4H,6H-pyrrolo[1,2-a]benzoxazepine-4-carboxylate
    A related benzoxazepine ester intermediate can be synthesized by reacting methyl anthranilate with 2,5-dimethoxytetrahydrofuran in glacial acetic acid under reflux, followed by reduction with lithium aluminum hydride. This ester is then hydrolyzed under alkaline conditions and acidified to yield the corresponding carboxylic acid.

  • Amide Bond Formation and Reduction
    The carboxylic acid intermediate is activated using 1,1'-carbonyldiimidazole and coupled with amine-containing compounds such as 1,3-dihydro-1-(4-piperidyl)-2H-benzimidazol-2-one. The resulting amide is then reduced with lithium aluminum hydride to yield the corresponding amine-propanone derivative. This stepwise approach allows precise introduction of the amino-propanone moiety onto the benzoxazepine ring.

Formation of Hydrochloride Salt

The free base of the amino-propanone benzoxazepine derivative is converted into its hydrochloride salt by treatment with hydrochloric acid:

  • The free base is dissolved or suspended in an aqueous medium, and approximately 1 N hydrochloric acid is added. The mixture is stirred for 1–2 hours to ensure complete salt formation and dissolution of solids.
  • The reaction mixture is filtered through a celite bed to remove insoluble impurities.
  • Concentration under reduced pressure followed by addition and removal of acetonitrile precipitates the hydrochloride salt.
  • The solid is washed with acetonitrile and dried under controlled temperature (85–100 °C) to meet residual solvent guidelines.

Summary of Key Reagents and Conditions

Step Reagents/Conditions Notes
Scaffold formation Anthranilic acid derivatives, triphosgene, glycine, LiAlH4 or BH3 reduction Harsh conditions; possible debromination
Alternative scaffold synthesis N-tosylates, Mitsunobu conditions; Fukuyama amine synthesis Mild conditions; selective protection strategies
Ester intermediate synthesis Methyl anthranilate, 2,5-dimethoxytetrahydrofuran, glacial acetic acid reflux Followed by LiAlH4 reduction
Amide coupling 1,1'-carbonyldiimidazole, amine-containing benzimidazolone Amide bond formation
Reduction Lithium aluminum hydride in THF Converts amide to amine-propanone
Hydrochloride salt formation 1 N HCl, acetonitrile, filtration, drying Ensures purity and stability of final compound

Analytical and Purification Notes

  • Organic extracts during synthesis are washed successively with sodium carbonate solution, water, and dilute hydrochloric acid to remove impurities, then dried over magnesium sulfate or sodium sulfate.
  • Purification steps often involve recrystallization from ether-hexane or aqueous ethanol mixtures to obtain pure intermediates.
  • Final hydrochloride salt drying is carefully controlled to comply with International Council for Harmonisation (ICH) guidelines on residual solvents.

This detailed synthesis outline integrates classical and modern organic synthesis methods, focusing on the preparation of the 3-Amino-1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one hydrochloride compound. The approaches balance reaction efficiency, functional group tolerance, and scalability considerations, providing a comprehensive guide for researchers and industrial chemists working with benzoxazepine derivatives.

常见问题

Q. What are the recommended synthetic routes for 3-Amino-1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one hydrochloride, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound’s synthesis typically involves reductive amination of 2,3,4,5-tetrahydro-1,4-benzoxazepine with a ketone precursor, followed by hydrochloride salt formation. Key steps include:
  • Cyclization : Optimize reaction time (e.g., 12–24 hours) and temperature (60–80°C) to minimize byproducts.
  • Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate intermediates. For final purity ≥95%, recrystallize from ethanol/water mixtures .
  • Salt Formation : Ensure stoichiometric equivalence of HCl during protonation (monitored via pH titration) to avoid excess acid impurities .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • ¹H/¹³C NMR : Verify benzoxazepine ring protons (δ 3.5–4.5 ppm) and ketone carbonyl resonance (δ ~200 ppm).
  • LC-MS : Confirm molecular ion peak (m/z ≈ [M+H]⁺) and absence of degradation products.
  • Elemental Analysis : Match calculated vs. experimental C, H, N, Cl values (deviation ≤0.3%) .

Q. What stability conditions are critical for long-term storage?

  • Methodological Answer : Store lyophilized solid at –20°C under inert gas (argon) to prevent hygroscopic degradation. For solutions in DMSO, aliquot to avoid freeze-thaw cycles and test stability via HPLC every 3 months (retention time shifts ≥5% indicate degradation) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assay systems?

  • Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., buffer pH, cell line variability). Mitigate by:
  • Standardized Controls : Use a reference inhibitor (e.g., benazepril hydrochloride ) in parallel assays.
  • Dose-Response Curves : Compare EC₅₀ values across ≥3 independent replicates.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey test) to identify outliers caused by assay artifacts .

Q. What strategies are effective for elucidating the compound’s mechanism of action in kinase inhibition studies?

  • Methodological Answer : Employ a multi-modal approach:
  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., tyrosine kinases, MAPKs) at 10 μM concentration.
  • Molecular Docking : Use X-ray crystallography data (e.g., PDB ID 4XYZ) to model interactions with ATP-binding pockets.
  • SPR Analysis : Measure binding kinetics (ka/kd) to confirm reversible vs. irreversible inhibition .

Q. How can researchers address low solubility in aqueous buffers during in vitro experiments?

  • Methodological Answer : Optimize solubility via:
  • Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) to enhance dissolution.
  • pH Adjustment : Test solubility in PBS (pH 7.4) vs. acetate buffer (pH 5.0) to exploit protonation state differences.
  • Dynamic Light Scattering (DLS) : Monitor particle size distribution (target ≤200 nm) to confirm colloidal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Amino-1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。